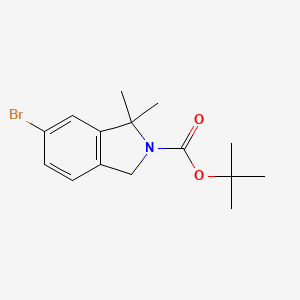
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
Vue d'ensemble
Description
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, also known as coumarin-7-methanesulfonate, is a synthetic compound that belongs to the coumarin family. Coumarin derivatives have been extensively studied for their various biological and pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties.
Applications De Recherche Scientifique
Synthesis Techniques
Efficient synthesis techniques for related compounds to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate have been developed. For example, a microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) has been achieved, demonstrating high yield, short reaction time, low energy consumption, and convenient work-up (Qi et al., 2014).
Antibacterial Effects
Compounds structurally similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate have shown notable antibacterial properties. Research on synthesized derivatives of 4-hydroxy-chromen-2-one has revealed significant bacteriostatic and bactericidal activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Crystal Structure Analysis
The crystal structure of related compounds like the triethylammonium salt of a derivative of dicoumarol provides insights into the molecular structure and charge-assisted hydrogen bonds in these compounds, which may be relevant to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate (Ikram et al., 2018).
Hydrolysis Studies
Selective hydrolysis of methanesulfonate esters is a critical process in the synthesis of various compounds, including those related to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate. Studies have shown the pH-dependence and efficiency of such hydrolysis processes (Chan et al., 2008).
Application in Cancer Therapy
Certain derivatives of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate have been evaluated for their cytotoxicity against cancer cell lines, like the breast cancer cell line MCF-7, showing promising results in apoptosis-inducing activity and potential as steroid sulfatase inhibitors (Javadi et al., 2021).
Mécanisme D'action
Target of Action
The primary targets of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate are carbonic anhydrase (CA) isoforms . These include four α-CA isozymes, namely hCA I, hCA II, hCA IV, and hCA VI . Carbonic anhydrases are metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its targets through a process known as sulfatase activity . This involves the hydrolysis of the original sulfonate esters to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the maintenance of pH homeostasis . By inhibiting the carbonic anhydrase enzymes, the compound disrupts this pathway, potentially leading to changes in cellular pH levels .
Pharmacokinetics
It is known that the compound is hydrolyzed effectively to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes
Result of Action
The primary result of the compound’s action is the inhibition of carbonic anhydrase enzymes . This can lead to changes in cellular pH levels, potentially affecting various physiological processes .
Action Environment
The action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sulfatase activity Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy
Propriétés
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-15-6-4-3-5-12(15)14-10-22-16-9-11(23-24(2,19)20)7-8-13(16)17(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDPCSGZOVMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364412 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208446-31-5 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



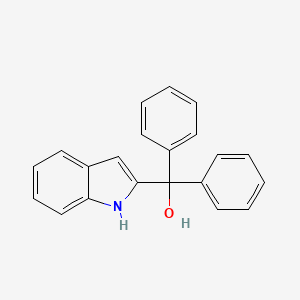
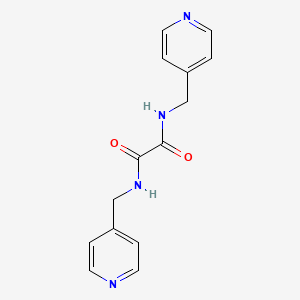
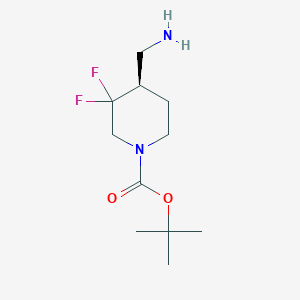
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
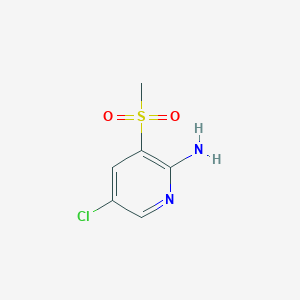

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)

